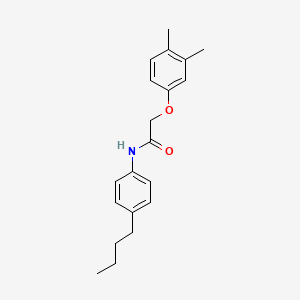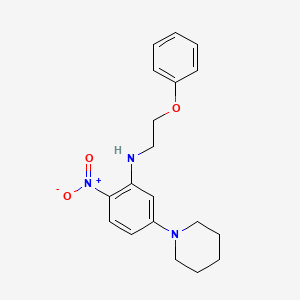
Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyacetohydrazido group and a but-2-enoic acid moiety. The presence of these functional groups makes it an interesting subject for studies related to organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phenoxyacetohydrazide: This step involves the reaction of phenoxyacetic acid with hydrazine hydrate under reflux conditions to form phenoxyacetohydrazide.
Condensation Reaction: The phenoxyacetohydrazide is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the corresponding hydrazone.
Cyclization and Oxidation: The hydrazone undergoes cyclization and subsequent oxidation to yield the final product, (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxyacetohydrazido group may play a role in binding to specific sites, while the but-2-enoic acid moiety could influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound shares structural similarities with (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID and is known for its bioactive properties.
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester: Although structurally different, this compound is used in industrial applications and can be compared in terms of its functional group chemistry.
Uniqueness
The uniqueness of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H12N2O5 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
(E)-4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18)/b7-6+ |
Clé InChI |
DCHBFTOEYSPLKO-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696610.png)

![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
![6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11696626.png)
![2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B11696630.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B11696663.png)
![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
